Palmitoylethanolamide (PEA) is a naturally occurring fatty acid amide that has garnered significant attention due to its potential therapeutic applications. It is an endogenous compound found in various food sources and within mammalian cells and tissues. PEA has been shown to possess neuroprotective, anti-inflammatory, and analgesic properties, which have been attributed to its interaction with several receptors and signaling pathways345. The growing body of research on PEA suggests its relevance in the management of neurodegenerative diseases, pain, inflammation, and even cancer346.
PEA's anti-inflammatory and analgesic effects are primarily mediated through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α)148. PEA selectively activates PPAR-α, which leads to the modulation of gene expression and subsequent reduction of pro-inflammatory enzyme expression and increase in neurosteroid synthesis4. This activation results in an attenuation of inflammation and pain in various animal models15. Additionally, PEA has been shown to interact with other receptors such as cannabinoid CB1 and CB2 receptors, transient receptor potential vanilloid type-1 (TRPV1) ion channels, and the orphan G protein-coupled receptor 55 (GPR55), which further contribute to its therapeutic effects59. The modulation of these receptors and channels by PEA can lead to rapid neuronal hyperpolarization and control of neuronal excitability, maintaining cellular homeostasis4.
PEA has demonstrated neuroprotective properties in the central nervous system (CNS), with evidence suggesting its potential efficacy in neurodegenerative diseases. Its ability to reduce neuronal firing and control inflammation positions PEA as a promising biological tool for disease management4. The compound's effects on metabolism, behavior, inflammation, and pain perception are particularly relevant to the control of CNS functions and the management of neurodegenerative conditions4.
In models of neuropathic pain, PEA has shown significant anti-allodynic and anti-hyperalgesic effects. Its administration leads to relief from thermal hyperalgesia and mechanical allodynia, with the involvement of CB1, PPAR-γ, and TRPV1 receptors, as well as neurotrophic factors like nerve growth factor (NGF)5. These findings highlight PEA's potential as an analgesic agent in chronic pain management.
PEA has also been investigated for its antiproliferative effects in cancer, particularly in colon carcinoma. It exerts an antiproliferative effect on the Caco-2 human colon carcinoma cell line and downregulates vascular endothelial growth factor (VEGF) signaling through a selective PPAR-α-dependent inhibition of the Akt/mTOR pathway6. This suggests that PEA could be a valuable adjunct to existing chemotherapeutic regimens.
In the context of atherosclerosis, PEA promotes a proresolving macrophage phenotype and attenuates plaque formation. It enhances macrophage efferocytosis, indicative of proresolving properties, and protects against atherosclerosis by promoting an anti-inflammatory and proresolving phenotype of lesional macrophages7. This represents a novel therapeutic approach to resolve arterial inflammation.
PEA has been shown to be an orally effective intestinal anti-inflammatory agent. It acts via several targets involved in the control of intestinal inflammation, demonstrating its effect in a murine model of colitis9. This positions PEA as a potential nutraceutical for the treatment of inflammatory bowel diseases.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9